Cas no 1807143-52-7 (1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene)

1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene structure
1807143-52-7 structure
商品名:1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene
CAS番号:1807143-52-7
MF:C7H4BrF2NO3
メガワット:268.012368202209
CID:4972579

1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene 化学的及び物理的性質

名前と識別子

    • 1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene
    • インチ: 1S/C7H4BrF2NO3/c8-6-5(11(12)13)2-1-4(10)7(6)14-3-9/h1-2H,3H2
    • InChIKey: KCROWPKBNIAWGS-UHFFFAOYSA-N
    • ほほえんだ: BrC1C(=CC=C(C=1OCF)F)[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 266.93426 g/mol
  • どういたいしつりょう: 266.93426 g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 214
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 55
  • ぶんしりょう: 268.01

1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013022901-250mg
1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene
1807143-52-7 97%
250mg
499.20 USD 2021-06-24
Alichem
A013022901-1g
1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene
1807143-52-7 97%
1g
1,549.60 USD 2021-06-24
Alichem
A013022901-500mg
1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene
1807143-52-7 97%
500mg
798.70 USD 2021-06-24

1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene 関連文献

1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzeneに関する追加情報

Recent Advances in the Application of 1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene (CAS: 1807143-52-7) in Chemical Biology and Pharmaceutical Research

The compound 1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene (CAS: 1807143-52-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, highlighting its synthesis, reactivity, and biological relevance.

Recent studies have demonstrated that 1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the development of fluorinated aromatic compounds. Its bromo and fluoro substituents make it an excellent candidate for nucleophilic aromatic substitution reactions, enabling the construction of diverse pharmacophores. Researchers have successfully utilized this compound in the synthesis of novel kinase inhibitors, leveraging its nitro group for further functionalization.

In a 2023 study published in the Journal of Medicinal Chemistry, scientists explored the role of 1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene in the development of targeted cancer therapies. The compound was used as a key building block for the synthesis of small-molecule inhibitors targeting specific oncogenic pathways. The study reported promising in vitro results, with derivatives of this compound showing potent inhibitory activity against several cancer cell lines, particularly those resistant to conventional chemotherapy.

Another significant application of this compound lies in positron emission tomography (PET) tracer development. The presence of fluorine atoms in its structure makes it a potential candidate for 18F-labeling, which is crucial for creating radiotracers used in diagnostic imaging. Recent preclinical studies have investigated its utility in this context, with preliminary results indicating favorable pharmacokinetic properties and target specificity.

From a synthetic chemistry perspective, researchers have developed novel methodologies for the efficient production of 1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene, addressing previous challenges related to yield and purity. A 2024 publication in Organic Process Research & Development described an optimized multi-step synthesis route that significantly improves the scalability of this compound while maintaining high purity standards required for pharmaceutical applications.

The safety profile and physicochemical properties of 1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene have also been subjects of recent investigation. Computational studies using quantitative structure-activity relationship (QSAR) models have provided insights into its potential toxicity and metabolic pathways, information that is critical for its further development as a pharmaceutical intermediate.

Looking forward, the unique combination of structural features in 1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene positions it as a valuable tool in medicinal chemistry. Ongoing research is exploring its potential in developing new classes of antimicrobial agents and CNS-targeted therapeutics. The compound's ability to serve as a platform for diverse chemical modifications continues to make it a focus of innovation in drug discovery pipelines.

In conclusion, recent advancements have significantly expanded our understanding of 1-Bromo-3-fluoro-2-fluoromethoxy-6-nitrobenzene (CAS: 1807143-52-7) and its applications in pharmaceutical research. Its versatility as a synthetic intermediate, combined with emerging biological activities of its derivatives, suggests that this compound will remain an important focus of research in the coming years, potentially leading to breakthrough therapeutic agents.

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